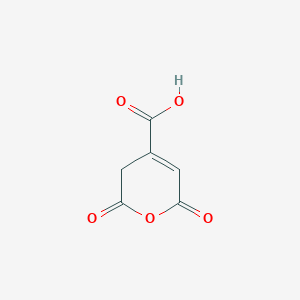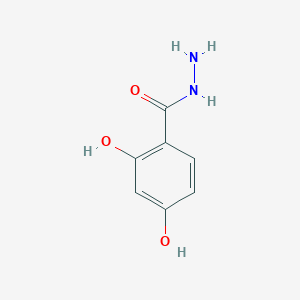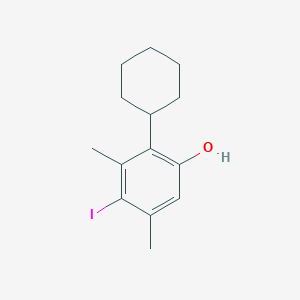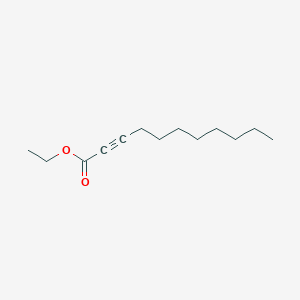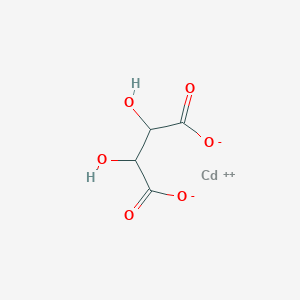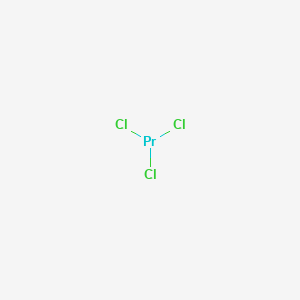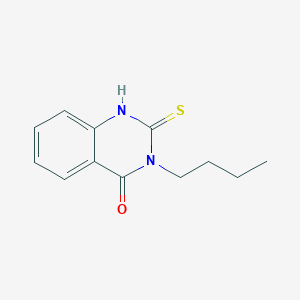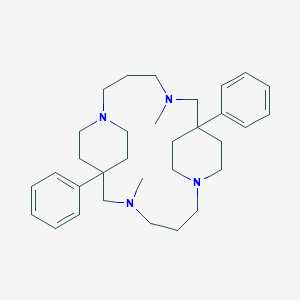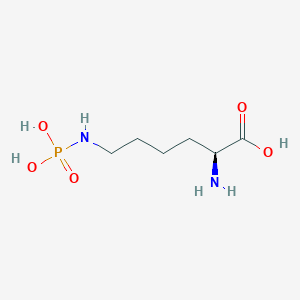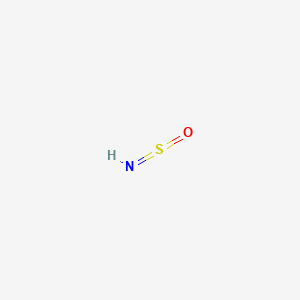
Thionylimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thionylimide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a reactive intermediate that is commonly used as a reagent in organic chemistry. Thionylimide has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers in many fields.
Wissenschaftliche Forschungsanwendungen
1. Electronic Structures and Isomerization Pathways
- The potential energy surface (PES) of thionylimide has been analyzed using ab initio MO and density functional calculations. This study identifies eight possible isomers, exploring isomerization pathways such as conversion to thiocyanic acid and nitrosothiols (Bharatam et al., 2006).
2. Vibrational Frequencies and Basis Set Effects
- Research on thionylimide's geometry and harmonic force field reveals significant basis set and electron correlation effects. This study provides insights into the bonding and vibrational properties of thionylimide (Raghavachari, 1982).
3. Molecular Constants and Spectroscopy Analysis
- The high-resolution infrared spectrum of the S–O stretching fundamental of thionylimide was analyzed, providing accurate molecular constants for the study of its "bright" and "dark" states. This study is pivotal for understanding the rotational and vibrational spectra of thionylimide (Joo & Clouthier, 1996).
4. Ultraviolet Absorption Spectrum
- The ultraviolet absorption spectrum of thionylimide, showing two distinct regions of absorption, provides valuable data for understanding the electronic excitation centered at the sulfur atom (Allegretti & Merer, 1972).
5. Photophysical Characteristics and Applications
- Thioxo/dithioxo-naphthalimide, a class of fluorophores involving thionation, has been explored for various applications including as potent photocleavers and photosensitizers for photodynamic therapies. Thionation significantly alters the absorption and intersystem crossing efficiency (Luo, Yang & Qian, 2020).
6. Polymerization and Material Applications
- Studies on the polymerization of N-substituted maleimide monomers, including thionation, provide insights into the synthesis and properties of polymers for various industrial and material science applications (Cubbon, 1965).
7. Optoelectronic Properties Tuning
- Thionation has been demonstrated to enhance the electron mobility of perylene diimides, a material used in organic electronics. This process is vital for the development of high-performance organic field-effect transistors (Tilley et al., 2015).
8. Ab Initio Equilibrium Structures
- High-level ab initio calculations and experimental methods have been used to determine the equilibrium structure of cis-thionylimide, contributing to the understanding of its molecular geometry and bonding (Demaison et al., 2001).
Eigenschaften
CAS-Nummer |
13817-04-4 |
|---|---|
Produktname |
Thionylimide |
Molekularformel |
HNOS |
Molekulargewicht |
63.08 g/mol |
InChI |
InChI=1S/HNOS/c1-3-2/h1H |
InChI-Schlüssel |
PIZNQHDTOZMVBH-UHFFFAOYSA-N |
SMILES |
N=S=O |
Kanonische SMILES |
N=S=O |
Andere CAS-Nummern |
13817-04-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
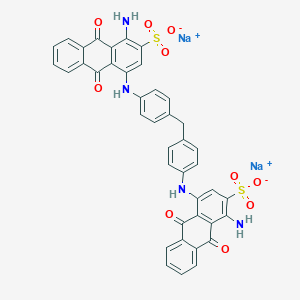
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
